1-{[(1E)-3-chloro-1-propenyl]sulfonyl}-4-methylbenzene
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Overview
Description
1-{[(1E)-3-chloro-1-propenyl]sulfonyl}-4-methylbenzene is an organic compound characterized by a benzene ring substituted with a sulfonyl group and a chloro-propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(1E)-3-chloro-1-propenyl]sulfonyl}-4-methylbenzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including nitration, conversion from nitro groups to amines, and bromination . These steps are carefully controlled to ensure the desired substitution pattern on the benzene ring.
Chemical Reactions Analysis
Types of Reactions: 1-{[(1E)-3-chloro-1-propenyl]sulfonyl}-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of catalysts like aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
1-{[(1E)-3-chloro-1-propenyl]sulfonyl}-4-methylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-{[(1E)-3-chloro-1-propenyl]sulfonyl}-4-methylbenzene exerts its effects involves interactions with molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The chloro-propenyl group may participate in various addition and substitution reactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
- 1-{[(1E)-3-chloro-1-propenyl]sulfonyl}-4-methylbenzene
- (p-Toluenesulfonyl)methyl isocyanide
- 3-Chloro-1-propene
Comparison: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
78473-63-9 |
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Molecular Formula |
C10H11ClO2S |
Molecular Weight |
230.71 g/mol |
IUPAC Name |
1-[(E)-3-chloroprop-1-enyl]sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C10H11ClO2S/c1-9-3-5-10(6-4-9)14(12,13)8-2-7-11/h2-6,8H,7H2,1H3/b8-2+ |
InChI Key |
YTGSPMWGLGNDRI-KRXBUXKQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C=C/CCl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C=CCCl |
Origin of Product |
United States |
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